molecular formula C11H13NO B13957440 7-methoxy-2,3-dimethyl-1H-indole CAS No. 53918-89-1

7-methoxy-2,3-dimethyl-1H-indole

Cat. No.: B13957440
CAS No.: 53918-89-1
M. Wt: 175.23 g/mol
InChI Key: QDRXDIHPWDIKRT-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dimethyl-1H-indole (CAS: 53918-87-9) is an indole derivative with the molecular formula C₁₁H₁₂N₂O₃ and a molar mass of 220.22 g/mol . The compound features a methoxy (-OCH₃) group at position 7 and methyl (-CH₃) groups at positions 2 and 3 of the indole scaffold (Figure 1). Indole derivatives are widely studied for their biological activities, including cytotoxic, antimicrobial, and enzyme-inhibitory properties. This compound has been identified in fungal species E.

Properties

CAS No.

53918-89-1

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

7-methoxy-2,3-dimethyl-1H-indole

InChI

InChI=1S/C11H13NO/c1-7-8(2)12-11-9(7)5-4-6-10(11)13-3/h4-6,12H,1-3H3

InChI Key

QDRXDIHPWDIKRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=CC=C2OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2,3-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions . Another method includes the N-alkylation of 7-methoxy-2-methylindole with specific alkylating agents, followed by further functionalization steps .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methoxy-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and target . For example, it has been shown to inhibit tobacco cell growth, which can be partially reversed by indole and tryptophan .

Comparison with Similar Compounds

5-Methoxy-2,3-dimethyl-1H-indole (25)

  • Substituents : Methoxy at position 5, methyl at 2 and 3.
  • Synthesis : Prepared via halogen-atom transfer (XAT) reactions using aryl diazonium salts and alkyl iodides, achieving a 60% yield .
  • Key Differences : The methoxy group at position 5 alters electronic distribution compared to the 7-methoxy analog. This positional isomerism may influence biological target interactions.

4,7-Dimethoxy-2,3-dimethyl-1H-indole

  • Substituents : Methoxy at positions 4 and 7, methyl at 2 and 3.
  • Molecular Formula: C₁₂H₁₅NO₂ (molar mass: 205.25 g/mol) .
  • Key Differences: The additional methoxy group at position 4 increases polarity and may enhance solubility in polar solvents compared to monosubstituted analogs.

5-Chloro-2,3-dimethyl-1H-indole

  • Substituents : Chloro (-Cl) at position 5, methyl at 2 and 3.
  • Molecular Formula : C₁₀H₁₀ClN (molar mass: 179.64 g/mol) .
  • Key Differences : The electron-withdrawing chloro group increases lipophilicity (XLogP3: 3.4 vs. ~2.3 for 7-methoxy analog) and may enhance membrane permeability in biological systems .

2-Alkyl-7-methoxyindoles

  • General Structure : Alkyl chains (e.g., -CH₂CH₃) at position 2, methoxy at 6.
  • Synthesis : Efficient three-step preparation via nitroalkene intermediates, yielding 50–70% overall .

7-Methoxy-2,3-dimethyl-1H-indole

  • Bromination/elimination of dihydroindole precursors .
  • Palladium-catalyzed decarbonylation of dimethyl 7-methoxyindole-2,3-dicarboxylate (yield: 95%) .

Physicochemical Data

Compound Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų)
7-Methoxy-2,3-dimethyl-1H-indole 220.22 ~2.3* 37.9
5-Chloro-2,3-dimethyl-1H-indole 179.64 3.4 15.8
4,7-Dimethoxy-2,3-dimethyl-1H-indole 205.25 ~1.8* 45.3

*Estimated based on structural analogs .

Biological Activity

7-Methoxy-2,3-dimethyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of 7-methoxy-2,3-dimethyl-1H-indole, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure : The molecular formula for 7-methoxy-2,3-dimethyl-1H-indole is C11H13NC_{11}H_{13}N with a molecular weight of approximately 175.23 g/mol. The presence of the methoxy group at position 7 and two methyl groups at positions 2 and 3 enhances its reactivity and biological activity.

Biological Activity Overview

Research has demonstrated that 7-methoxy-2,3-dimethyl-1H-indole exhibits a range of biological activities:

  • Anticancer Activity : Studies indicate that this compound can inhibit the growth of various cancer cell lines. It has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Evidence suggests that 7-methoxy-2,3-dimethyl-1H-indole can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

The biological activity of 7-methoxy-2,3-dimethyl-1H-indole is attributed to its interaction with specific molecular targets:

  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Research indicates that this compound can inhibit IDO, an enzyme involved in tryptophan metabolism that plays a critical role in immune regulation and cancer progression .
  • Cell Signaling Pathways : It modulates various signaling pathways related to apoptosis (e.g., caspase activation) and cell proliferation (e.g., MAPK/ERK pathway), enhancing its anticancer effects .

Case Studies

  • Anticancer Studies : A study evaluated the effects of 7-methoxy-2,3-dimethyl-1H-indole on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability with an IC50 value indicating potent anticancer activity .
  • Antimicrobial Activity : Another investigation tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens, demonstrating its potential as an antimicrobial agent.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
Escherichia coliMIC = 50 µg/mL
Anti-inflammatoryIn vitro modelsReduced cytokine levels

Q & A

Q. How to design a kinetic study for the oxidation of 7-methoxy-2,3-dimethyl-1H-indole?

  • Methodological Answer :
  • Time-resolved UV-Vis : Monitor absorbance at λmax_{\text{max}} ~270 nm.
  • Variable control : Fix temperature (25°C) and oxidant concentration (e.g., mCPBA).
  • Rate law determination : Plot ln[concentration] vs. time to distinguish zero-/first-order kinetics .

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